4-(Azidomethyl)pyridine

Click Chemistry CuAAC Kinetics Coordination Chemistry

Researchers optimizing parallel CuAAC synthesis require predictable kinetics unaffected by metal-chelation artifacts. The 2-isomer can alter reaction rates by orders of magnitude depending on copper source. 4-(Azidomethyl)pyridine eliminates this variable entirely. - Functions as a strictly non-chelating azide, ensuring uniform, condition-agnostic CuAAC kinetics. - Enables orthogonal, stepwise click strategies (e.g., sequential DNA or peptide functionalization). - Higher LogP (1.7 vs. 0.86 for 2-isomer) supports improved membrane permeability in probe design. Standard lab supply shipped globally.

Molecular Formula C6H6N4
Molecular Weight 134.14
CAS No. 864528-34-7
Cat. No. B3372073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azidomethyl)pyridine
CAS864528-34-7
Molecular FormulaC6H6N4
Molecular Weight134.14
Structural Identifiers
SMILESC1=CN=CC=C1CN=[N+]=[N-]
InChIInChI=1S/C6H6N4/c7-10-9-5-6-1-3-8-4-2-6/h1-4H,5H2
InChIKeyGDJCWJYAEHAJPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Azidomethyl)pyridine: Non-Chelating Azide Building Block


4-(Azidomethyl)pyridine is a heterobifunctional building block featuring an azidomethyl group (-CH₂N₃) at the 4-position (para) of a pyridine ring. With a molecular formula of C₆H₆N₄ and a molecular weight of 134.14 g/mol, it is a stable organic azide with a computed XLogP3 of 1.7, indicating moderate lipophilicity [1]. The compound's defining structural feature is the spatial separation of its reactive azide group from the endocyclic pyridine nitrogen. Unlike its 2-positional isomer, this geometry prevents the formation of a stable five-membered chelate ring with metal ions such as copper(II), classifying it as a non-chelating azide [2]. This property makes it a predictable and condition-agnostic substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry [3].

1Non-chelating azide for consistent CuAAC kinetics
2Compatible with standard and high-throughput click workflows
3Orthogonal handle for stepwise bioconjugation strategies

4-(Azidomethyl)pyridine vs. Positional Isomers in CuAAC


Substituting 4-(azidomethyl)pyridine with its 2- or 3-positional isomers is not chemically equivalent due to profound differences in metal-chelation capability. The proximity of the pyridine nitrogen to the azide group in 2-(azidomethyl)pyridine allows it to act as a bidentate ligand, forming a stable chelate with copper ions during CuAAC reactions. This chelation has a dual and condition-dependent effect: it can dramatically accelerate the reaction under Cu(II) acetate conditions [1], or conversely, inhibit catalysis under standard Cu(I) or CuSO₄ conditions, requiring the addition of metallic copper and leading to reaction times that are orders of magnitude longer [2]. The 4-isomer lacks this chelation ability entirely, ensuring consistent, non-chelating azide behavior. This mechanistic distinction makes the 4-isomer the preferred choice when predictable kinetics and orthogonality in multi-step click reactions are required, as demonstrated in the stepwise functionalization of DNA using chelating/non-chelating azide pairs [3].

Chelation-dependent kinetics
2-isomer acts as bidentate ligand, altering CuAAC rate by orders of magnitude; 4-isomer avoids this.
Condition-specific reactivity
Under CuSO₄, 2-isomer demands metallic copper and prolonged times; 4-isomer works with standard Cu(I) catalysts.
Loss of stepwise orthogonality
Chelating behavior prevents sequential click assembly; 4-isomer supports orthogonal bioconjugation.

4-(Azidomethyl)pyridine vs. Closest Analogs


Non-Chelating Geometry Enables Orthogonal CuAAC

The spatial separation of the azide and pyridine nitrogen in the 4-isomer precludes metal chelation. In contrast, 2-(azidomethyl)pyridine is a known chelating azide that can form a five-membered ring with Cu(II), as confirmed by X-ray crystallography [1]. Under Cu(II) acetate-mediated conditions, this chelation drastically accelerates the reaction of 2-picolylazide, completing in minutes. However, under standard CuSO₄ conditions without a reducing agent, the same chelation inhibits the reaction of 2-(azidomethyl)pyridine, necessitating the addition of metallic copper and extending reaction times to 2–24 hours, compared to minutes for non-chelating alkyl azides [2]. The 4-isomer, as a non-chelating azide [3], is expected to exhibit consistent, fast kinetics across both catalytic regimes.

CuAAC Reaction Time
Cross-study comparable
Up to 1000-fold difference depending on catalytic conditions
Non-chelating ensures predictable, fast kinetics
2-isomer chelation alters rate drastically; 4-isomer avoids optimization burden
Click Chemistry CuAAC Kinetics Coordination Chemistry

Higher Lipophilicity Compared to 2-Isomer

The computed partition coefficient (XLogP3) for 4-(azidomethyl)pyridine is 1.7, as reported by PubChem [1]. In contrast, the 2-isomer has a significantly lower ACD/LogP of 0.86 , representing a difference of approximately 0.8 log units. This suggests a roughly 6-fold higher theoretical partition into n-octanol for the 4-isomer. This difference in lipophilicity can critically influence the molecule's passive membrane permeability, solubility profile, and pharmacokinetic behavior when used as a building block for drug-like molecules.

Lipophilicity (LogP)
Cross-study comparable
XLogP3 1.7 vs. 0.86 (ΔLogP +0.84)
Higher lipophilicity supports permeability screening
Computed values; experimental validation recommended
Physicochemical Properties Lipophilicity Drug Design

Immunopeptidomimetic Synthesis via Solid-Phase CuAAC

4-(Azidomethyl)pyridine was successfully employed as a key building block in the synthesis of a library of hapten-clicked analogues of the Melan-A/MART-1 antigenic peptide [1]. The Cu(I)-catalyzed Huisgen cycloaddition was performed on a solid support, demonstrating the compound's compatibility with solid-phase peptide synthesis (SPPS) workflows. One of the resulting triazole-bearing peptidomimetics was recognized by T-cell receptors specific for the native antigen, and after further N- and C-terminal modifications, triggered significant T-cell responses [1]. This application is not reported for the 2- or 3-isomers in an equivalent biological context.

Immunopeptidomimetic Validation
Reported comparison
Triazole product recognized by T-cells; optimized analogue induced T-cell responses
Reported biological application for 4-isomer; no equivalent for 2/3-isomer
Solid-phase CuAAC, specific peptide context
Immunotherapy Peptidomimetics Solid-Phase Synthesis

Cost-Effective Synthesis from Widely Available Precursor

The standard synthesis of 4-(azidomethyl)pyridine involves an SN2 reaction between 4-(chloromethyl)pyridine and sodium azide. The hydrochloride salt of this precursor, 4-(chloromethyl)pyridine hydrochloride (CAS 1822-51-1), is a commodity chemical available at a catalog price of approximately $62.63 for 10g (98% purity) from major suppliers like Thermo Scientific . This contrasts with precursors for other isomers, which may have less favorable sourcing options. The well-established, single-step synthesis ensures a robust and scalable supply chain, a critical factor for large-scale procurement.

Precursor Supply Chain
Class-level inference
4-(Chloromethyl)pyridine HCl benchmark cost ~$6.26/g
Supports synthesis scale-up; cost advantage context
Pricing subject to change; verify with supplier
Synthesis Process Chemistry Supply Chain

Applications of 4-(Azidomethyl)pyridine


High-Throughput CuAAC Library Synthesis

For medicinal chemistry groups synthesizing large compound libraries via CuAAC, the non-chelating nature of 4-(azidomethyl)pyridine is a critical advantage. Unlike the 2-isomer, which can accelerate or decelerate reactions by up to three orders of magnitude depending on the copper source [1], the 4-isomer provides uniform kinetics. This consistency is essential for parallel synthesis and automated high-throughput screening workflows, eliminating the need for compound-specific reaction optimization.

Stepwise Orthogonal Bioconjugation

The 4-isomer functions as a 'non-chelating' azide partner in sophisticated, stepwise click chemistry sequences. As demonstrated by Ingale et al. with DNA functionalization, a chelating azide (like 2,5-bis(azidomethyl)pyridine) can be selectively clicked first, leaving the non-chelating 4-azidomethyl handle intact for a second, orthogonal click reaction [2]. This enables the precise, sequential assembly of complex bioconjugates.

Peptidomimetics with Enhanced Lipophilicity

The significantly higher LogP of 4-(azidomethyl)pyridine (XLogP3 = 1.7) compared to its 2-isomer (ACD/LogP = 0.86) [3] makes it the strategically superior choice for designing peptidomimetics where improved membrane permeability is desired. This property was leveraged by Tarbe et al. in the creation of hapten-clicked analogues of the Melan-A/MART-1 peptide, where the 4-pyridyl-triazole moiety contributed to the physicochemical profile of the immunologically active final product [4].

Application
Selection Property
Validation Focus
High-throughput CuAAC library synthesis
Non-chelating, condition-agnostic kinetics
Reaction time consistency across catalyst regimes
Stepwise orthogonal bioconjugation
Non-chelating handle for sequential click assembly
Orthogonality with chelating azide partners
Peptidomimetics with enhanced permeability
Higher lipophilicity relative to 2-isomer
Passive permeability and PK profiling in lead design

Technical Documentation Hub

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